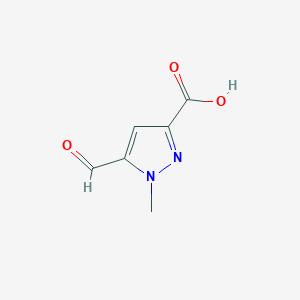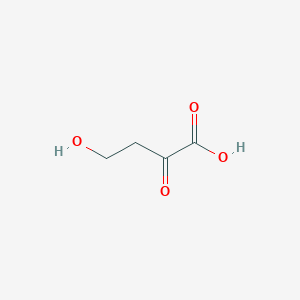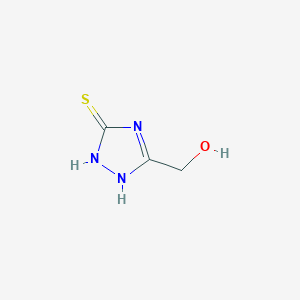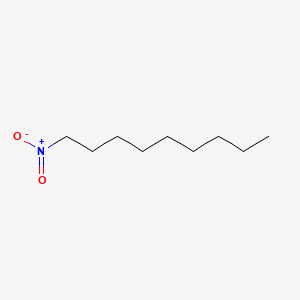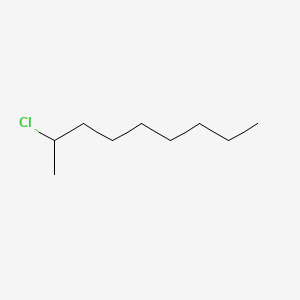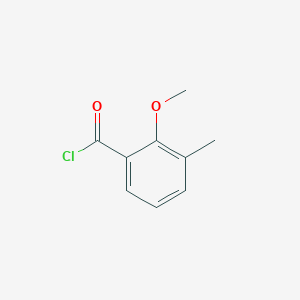![molecular formula C15H22Br2O2 B3049906 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene CAS No. 224558-17-2](/img/structure/B3049906.png)
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Vue d'ensemble
Description
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is an intermediate for generating conjugated polymers, which are used in polymer solar cells (PSCs) and light emitting diodes (LED) . It has a molecular weight of 492.33 .
Synthesis Analysis
This compound can be synthesized from 2-Ethylhexyl bromide and 2,5-DIBROMOHYDROQUINONE . It is also used in the preparation of 1,4-bis(bromomethyl)-2-[(2′-ethylhexyl)oxy]-5-methoxybenzene and 1,4-dibromo-2-[(2-ethylhexyl)oxy]-5-methoxy-benzene .Molecular Structure Analysis
The linear formula of this compound is CH3OC6H4OCH2CH(C2H5)(CH2)3CH3 . The InChI key is IMRTUSZHEQXAFU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 479.9±40.0 °C and a predicted density of 1.225±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Color Tuning in Polymer Science
Research involving derivatives of 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene includes the synthesis of copolymers with interesting optical properties. For instance, Cho et al. (2002) synthesized copolymers from related monomers through Ni(0)-mediated polymerization, demonstrating absorption and emission shifts in photoluminescence, applicable in light-emitting devices (Cho et al., 2002).
Polymerization Techniques
Another study by Lahti et al. (1994) explored the polymerization of compounds similar to 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene, leading to soluble polyelectrolytes with potential applications in electronically 'push-pull' substituted poly(p-phenylene vinylene)s. This research contributes to the understanding of polymerization techniques and the development of advanced materials (Lahti et al., 1994).
Environmental Chemistry and Degradation Studies
In the field of environmental chemistry, Mvula et al. (2009) investigated the ozonolysis of lignin models, including compounds related to 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene. Their findings on the degradation products and reaction mechanisms are valuable for understanding the environmental fate of similar compounds (Mvula et al., 2009).
Host-Guest Chemistry
Research by Kobayashi et al. (2003) on the guest-induced assembly of molecular structures involving 1,4-disubstituted-benzene derivatives contributes to host-guest chemistry. Their work provides insights into molecular encapsulation and interaction, which has implications in nanotechnology and materials science (Kobayashi et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-dibromo-2-(2-ethylhexoxy)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2O2/c1-4-6-7-11(5-2)10-19-15-9-12(16)14(18-3)8-13(15)17/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMXNTWGFMVVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C(=C1)Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592808 | |
| Record name | 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224558-17-2 | |
| Record name | 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




